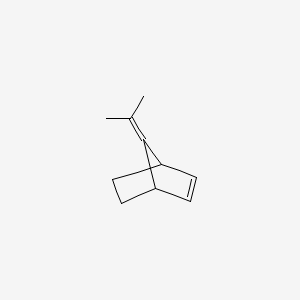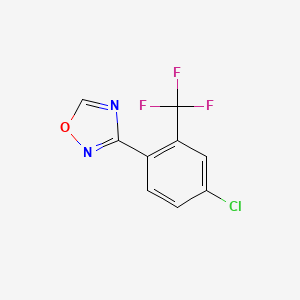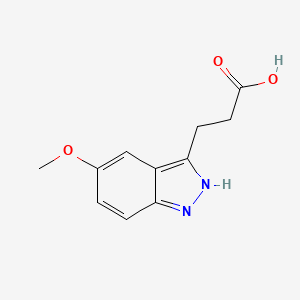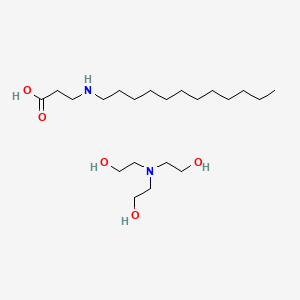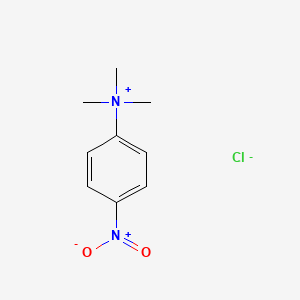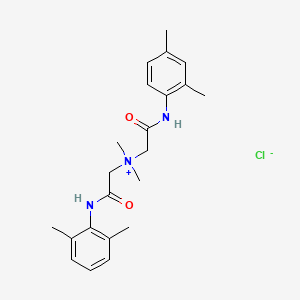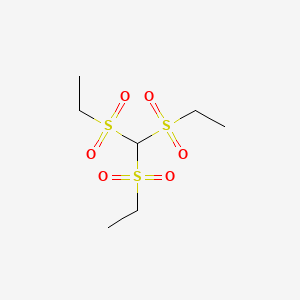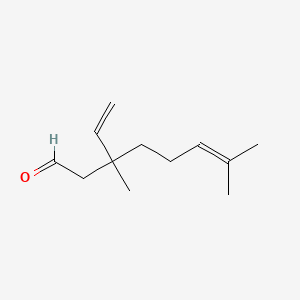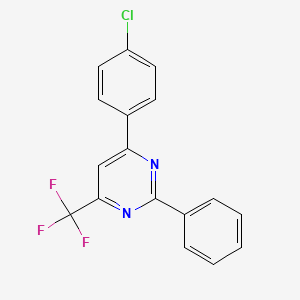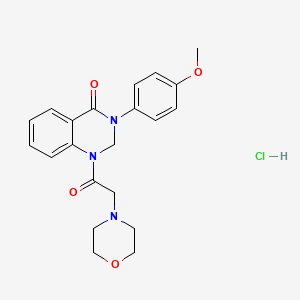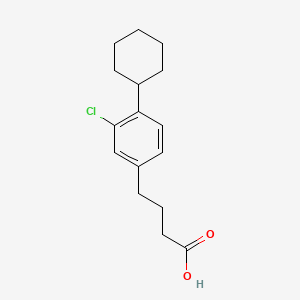
Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, is a chemical compound known for its unique structure and properties. It is a derivative of butyric acid, which is a short-chain fatty acid. The compound features a butyric acid backbone with a 3-chloro-4-cyclohexylphenyl group attached, making it distinct in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, typically involves the reaction of 3-chloro-4-cyclohexylphenyl with butyric acid under specific conditions. The process may include steps such as:
Halogenation: Introduction of a chlorine atom to the phenyl ring.
Cyclohexylation: Addition of a cyclohexyl group to the phenyl ring.
Esterification: Formation of an ester bond between the modified phenyl ring and butyric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled temperatures and pressures. Catalysts and solvents are often used to enhance the reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include various derivatives of butyric acid, such as alcohols, ketones, and substituted phenyl compounds.
Applications De Recherche Scientifique
Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, exerts its effects involves interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact pathways can vary depending on the context of its use, such as in therapeutic applications or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyric acid: A simple short-chain fatty acid with various biological roles.
β-Hydroxybutyric acid: A derivative of butyric acid with a hydroxyl group, known for its role in metabolism.
Phenylbutyric acid: A compound with a phenyl group attached to butyric acid, used in medical applications.
Uniqueness
Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the 3-chloro-4-cyclohexylphenyl group differentiates it from other butyric acid derivatives, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
32808-68-7 |
|---|---|
Formule moléculaire |
C16H21ClO2 |
Poids moléculaire |
280.79 g/mol |
Nom IUPAC |
4-(3-chloro-4-cyclohexylphenyl)butanoic acid |
InChI |
InChI=1S/C16H21ClO2/c17-15-11-12(5-4-8-16(18)19)9-10-14(15)13-6-2-1-3-7-13/h9-11,13H,1-8H2,(H,18,19) |
Clé InChI |
MTHBSWCXTKUSKL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C=C(C=C2)CCCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


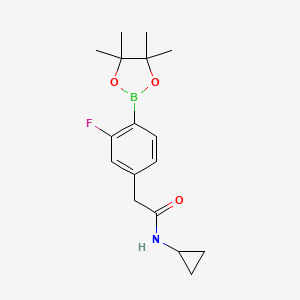

![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)
